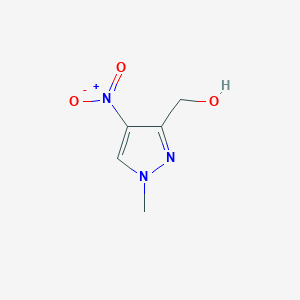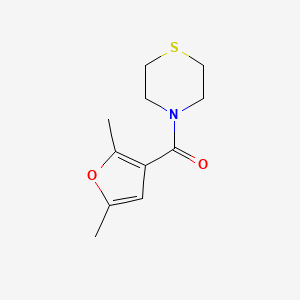
(2,5-Dimethylfuran-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a potential biofuel, being derivable from cellulose . Morpholine is a common heterocyclic amine featuring both amine and ether functional groups. It’s often used as a building block in the synthesis of more complex chemical compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, 2,5-dimethylfuran has an energy density 40% greater than that of ethanol, making it comparable to gasoline . Morpholine is a liquid with a weak ammonia-like odor.Scientific Research Applications
1. Crystal Structure and Synthesis
- The compound has been involved in research focusing on crystal structure analysis and synthesis methods. For example, a related compound, (6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)morpholin-4-yl-methanone, was synthesized from natural podocarpic acid via amidation, highlighting its potential in organic synthesis and structural studies (Bakare, John, Butcher, & Zalkow, 2005).
2. Antioxidant Properties
- Research has been conducted on derivatives of methanone, including studies on their antioxidant properties. These studies provide insights into their potential applications in pharmacology and biochemistry, especially regarding oxidative stress mitigation (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
3. Catalytic Applications
- The compound and its derivatives have been studied for their roles in catalytic processes. For example, research has explored the use of N-heterocyclic carbene-generated homoenolates for the diastereo- and enantioselective addition to nitrones, producing morpholinone heterocycles. This showcases potential applications in catalysis and the production of fine chemicals (Phillips, Reynolds, & Scheidt, 2008).
4. Biofuel Additive Solvation Behavior
- Studies have also focused on understanding the solvation behavior of related compounds like 2,5-dimethylfuran when complexed with methanol. This research is crucial for developing biofuel additives and understanding their interactions at the molecular level (Poblotzki, Altnöder, & Suhm, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-7-10(9(2)14-8)11(13)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQMOLZZQVCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)
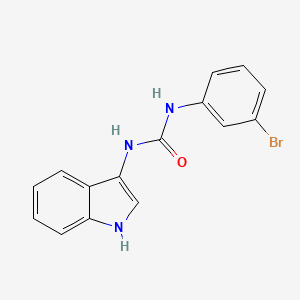

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)
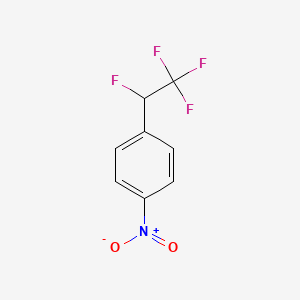
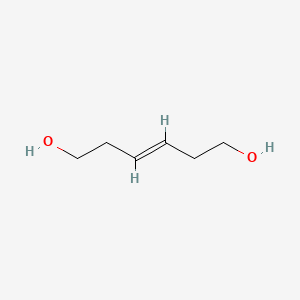
![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)
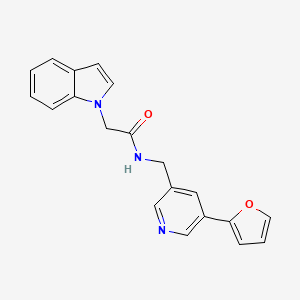
![2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2591678.png)
![3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride](/img/structure/B2591679.png)
